3-(3-Chlorophenyl)-4-fluorobenzoic acid
Description
3-(3-Chlorophenyl)-4-fluorobenzoic acid (CAS: 1262005-93-5) is a fluorinated aromatic carboxylic acid derivative with a molecular formula of C₁₃H₈ClFO₂ and a molar mass of 250.65 g/mol. The compound features a benzoic acid backbone substituted with a fluorine atom at the 4-position and a 3-chlorophenyl group at the 3-position (Figure 1). This structure combines electron-withdrawing groups (fluorine and chlorine) that influence its acidity, solubility, and reactivity. The compound is of interest in medicinal chemistry and materials science due to the synergistic effects of halogen substituents on molecular interactions and stability .
Properties
IUPAC Name |
3-(3-chlorophenyl)-4-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-10-3-1-2-8(6-10)11-7-9(13(16)17)4-5-12(11)15/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZUPISCYQCHEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(C=CC(=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680874 | |
| Record name | 3'-Chloro-6-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262005-93-5 | |
| Record name | 3'-Chloro-6-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-4-fluorobenzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-4-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The benzoic acid moiety can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can be used in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield substituted derivatives, while oxidation and reduction can modify the carboxylic acid group.
Scientific Research Applications
3-(3-Chlorophenyl)-4-fluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-4-fluorobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
Structural Isomers and Positional Effects
a. Positional Isomers of Chlorophenyl-Fluorobenzoic Acids
- 3-(2-Chlorophenyl)-4-fluorobenzoic acid (CAS: 1261963-31-8): The chlorine is at the 2-position of the phenyl ring. Molar mass: 250.65 g/mol .
- 4-(3-Chlorophenyl)-2-fluorobenzoic acid (CAS: 1261929-04-7): Fluorine at the 2-position and 3-chlorophenyl at the 4-position. The altered substitution pattern may lower acidity (pKa) due to reduced electron-withdrawing effects at the carboxylic acid group .
b. Halogen-Substituted Variants
- 4-(3-Chloro-4-fluorophenyl)benzoic acid (CAS: 195457-73-9): Features adjacent chlorine and fluorine on the phenyl ring. This increases electron-withdrawing effects, enhancing acidity (pKa ~2.5–3.0) compared to the target compound (estimated pKa ~3.5–4.0) .
- 3-(Difluoromethyl)-4-fluorobenzoic acid (C₈H₅F₃O₂): Replaces the chlorophenyl group with a difluoromethyl moiety. The stronger electron-withdrawing trifluoromethyl group increases acidity (pKa ~1.5–2.0) and metabolic stability in biological systems .
Functional Group Modifications
a. Carboxylic Acid Derivatives
- 3-(4-Carboxy-3-fluorophenyl)-4-fluorobenzoic acid (CAS: 1262001-65-9): Contains an additional carboxylic acid group, resulting in a higher polarity (logP ~1.8 vs.
- AG10 (3-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy)-4-fluorobenzoic acid): A pharmaceutical analog with a pyrazole-propoxy chain. The bulky substituent improves binding specificity to protein targets but reduces solubility in aqueous media .
b. Substituent Replacements
- 4-(3-Chloro-4-methylphenyl)-3-fluorobenzoic acid (CAS: 1261965-53-0): Methyl group replaces chlorine on the phenyl ring. The electron-donating methyl group decreases acidity (pKa ~4.5–5.0) and increases lipophilicity (logP ~3.0) .
- 3-(4-Acetylphenyl)-4-fluorobenzoic acid (CAS: 1261906-36-8): Acetyl group introduces ketone functionality, enabling nucleophilic reactions (e.g., Schiff base formation) absent in the target compound .
Key Observations :
- Electron-withdrawing groups (Cl, F) lower pKa and enhance solubility in polar solvents.
- Bulkier substituents (e.g., acetyl, pyrazole) reduce solubility but improve target binding.
- Positional isomerism significantly affects steric and electronic properties, influencing reactivity and biological activity .
Biological Activity
3-(3-Chlorophenyl)-4-fluorobenzoic acid (CAS No. 1262005-93-5) is an organic compound characterized by a benzoic acid core with chlorine and fluorine substituents. Its unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article discusses the biological activities, mechanisms of action, and relevant case studies related to this compound.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C13H8ClFO2
- Molecular Weight : 250.65 g/mol
The compound's structure features a chlorinated phenyl ring at the meta position and a fluorinated phenyl ring at the para position relative to the carboxylic acid group. This configuration enhances its lipophilicity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that derivatives of benzoic acids, including this compound, exhibit notable antimicrobial properties. A study highlighted that compounds with similar structures demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infectious diseases .
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. In vitro studies show that it can inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of inflammatory diseases. This suggests its potential as a therapeutic agent in conditions characterized by chronic inflammation .
Anticancer Activity
Preliminary studies have indicated that this compound may possess anticancer properties. The mechanism of action is thought to involve the induction of apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular processes such as growth and replication.
- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, potentially disrupting their integrity and function.
- Signal Transduction Modulation : It may alter signal transduction pathways, particularly those involved in inflammation and cancer cell survival.
Case Studies
-
Antimicrobial Efficacy Study :
A series of experiments assessed the antimicrobial efficacy of various benzoic acid derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth compared to control groups, supporting its potential as an antimicrobial agent . -
Anti-inflammatory Research :
In a controlled laboratory setting, the compound was tested for its ability to reduce inflammation in cultured human cells. The results showed a marked decrease in cytokine levels after treatment with this compound, suggesting its utility in managing inflammatory disorders .
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| 4-Fluorobenzoic acid | Moderate | No | Limited |
| 3-Chlorobenzoic acid | Yes | Moderate | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
